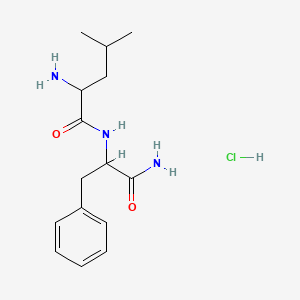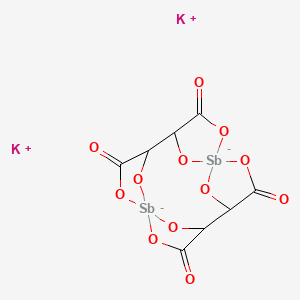
2-(Fmoc-amino)-3-(4-sulfophenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the amino group and a sulfonic acid group attached to the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine.
Sulfonation: The protected phenylalanine is then subjected to sulfonation using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfonic acid group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the sulfonic acid group or to modify the FMOC protecting group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deprotected phenylalanine or modified FMOC derivatives.
Substitution: Functionalized phenylalanine derivatives with various substituents.
Aplicaciones Científicas De Investigación
(S)-FMOC-PHENYLALANINE-4-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It serves as a precursor in the synthesis of therapeutic peptides and peptidomimetics.
Industry: The compound is employed in the production of specialty chemicals and materials, including surfactants and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID primarily involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the FMOC group can be removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
Comparación Con Compuestos Similares
(S)-FMOC-PHENYLALANINE: Lacks the sulfonic acid group, making it less hydrophilic.
(S)-FMOC-TYROSINE: Contains a hydroxyl group instead of a sulfonic acid group, affecting its reactivity and solubility.
(S)-FMOC-TRYPTOPHAN: Features an indole ring, providing different electronic and steric properties.
Uniqueness: (S)-FMOC-PHENYLALANINE-4-SULFONIC ACID is unique due to the presence of both the FMOC protecting group and the sulfonic acid group. This combination imparts distinct solubility, reactivity, and stability characteristics, making it particularly useful in specific peptide synthesis applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C24H21NO7S |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31) |
Clave InChI |
KWAQABOTKLHIEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


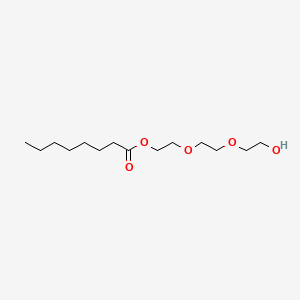
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
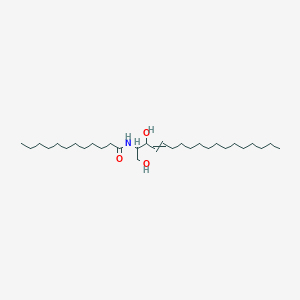
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
![N-[(4-fluorophenyl)methyl]-2-[6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-(1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B13386309.png)
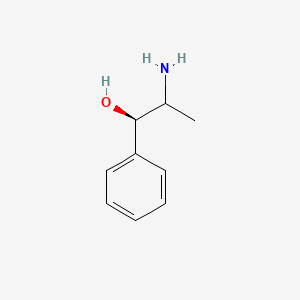
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)
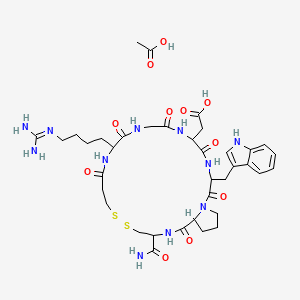
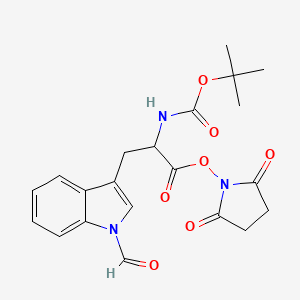
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
